2-Methyl-3-butenenitrile

説明

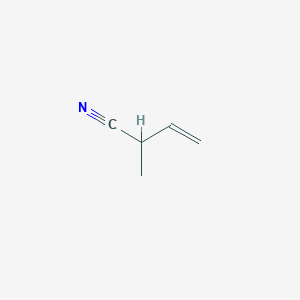

Structure

3D Structure

特性

IUPAC Name |

2-methylbut-3-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N/c1-3-5(2)4-6/h3,5H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBAXCOMEMKANRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N | |

| Record name | 2-METHYL-3-BUTENENITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20626 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5025578 | |

| Record name | 2-Methyl-3-butenenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

81.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-methyl-3-butenenitrile is a clear yellow liquid. (NTP, 1992), Liquid | |

| Record name | 2-METHYL-3-BUTENENITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20626 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Butenenitrile, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Flash Point |

less than 71 °F (NTP, 1992) | |

| Record name | 2-METHYL-3-BUTENENITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20626 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

10 to 50 mg/mL at 72 °F (NTP, 1992) | |

| Record name | 2-METHYL-3-BUTENENITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20626 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

0.813 at 69.1 °F (NTP, 1992) - Less dense than water; will float | |

| Record name | 2-METHYL-3-BUTENENITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20626 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

29.5 mmHg at 72 °F ; 59.7 mmHg at 103.1 °F; 180.2 mmHg at 155.3 °F (NTP, 1992) | |

| Record name | 2-METHYL-3-BUTENENITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20626 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

16529-56-9 | |

| Record name | 2-METHYL-3-BUTENENITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20626 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Methyl-3-butenenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16529-56-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-3-butenenitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016529569 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Butenenitrile, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methyl-3-butenenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-3-butenenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.890 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYL-3-BUTENENITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5UB332ATH2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methyl-3-butenenitrile (CAS 16529-56-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical whitepaper provides a comprehensive overview of 2-Methyl-3-butenenitrile (CAS: 16529-56-9), a key chemical intermediate with significant applications in organic synthesis and various industrial processes. This document consolidates critical data on its chemical and physical properties, safety and handling protocols, spectroscopic characterization, and established synthesis and reaction pathways. Detailed experimental protocols for analysis are provided, and its role as a versatile building block in the synthesis of pharmaceuticals and agrochemicals is discussed.

Chemical and Physical Properties

This compound is a clear, colorless to yellow liquid.[1][2][3] It is a flammable substance and is soluble in water.[2] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 16529-56-9 | [2] |

| Molecular Formula | C₅H₇N | [2] |

| Molecular Weight | 81.12 g/mol | [2] |

| IUPAC Name | 2-methylbut-3-enenitrile | [2] |

| Synonyms | 3-Cyano-1-butene, 1-Methyl-2-propenyl Cyanide | [2] |

| Appearance | Clear yellow liquid | [2][3] |

| Density | 0.813 g/cm³ at 20.5 °C (69.1 °F) | [2] |

| Boiling Point | 125 °C (257 °F) | [3] |

| Flash Point | < 21.7 °C (< 71 °F) | [2] |

| Solubility in Water | 10 to 50 mg/mL at 22.2 °C (72 °F) | [2] |

| Vapor Pressure | 29.5 mmHg at 22.2 °C (72 °F) | [2] |

Spectroscopic Data

The structural characterization of this compound is accomplished through various spectroscopic techniques. The key spectral features are summarized below.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum exhibits signals corresponding to the vinyl protons, the methine proton, and the methyl protons.

-

¹³C NMR: The carbon NMR spectrum shows distinct peaks for the nitrile carbon, the carbons of the double bond, the methine carbon, and the methyl carbon.[1]

2.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands for its functional groups. A strong absorption is observed in the range of 2200-2300 cm⁻¹ due to the C≡N stretching vibration of the nitrile group.[4] The C=C stretching vibration of the alkene group appears around 1640-1680 cm⁻¹.[5][6] The vinylic =C-H bond shows a stretching absorption between 3020 and 3100 cm⁻¹.[5][6]

2.3. Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) is a common technique for the analysis of this compound. The mass spectrum shows a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.[2]

Synthesis and Reactivity

3.1. Synthesis

This compound is a key intermediate in the industrial production of adiponitrile, a precursor to Nylon-66.[7] One of the primary industrial synthesis routes involves the hydrocyanation of butadiene.[8][9] In this process, hydrogen cyanide is added to butadiene in the presence of a nickel-based catalyst, which produces a mixture of 3-pentenenitrile (B94367) and this compound.[9]

A general workflow for a laboratory-scale synthesis and purification process is depicted in the following diagram.

References

- 1. This compound(16529-56-9) 13C NMR spectrum [chemicalbook.com]

- 2. This compound | C5H7N | CID 27909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Dytek® 2M3BN | this compound - Dytek [dytek.invista.com]

- 4. 2-Butenenitrile, 2-methyl- | 4403-61-6 | Benchchem [benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. mdpi.com [mdpi.com]

- 8. US20080015378A1 - Process for making 3-pentenenitrile by hydrocyanation of butadiene - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

2-Methyl-3-butenenitrile molecular formula and weight

For Researchers, Scientists, and Drug Development Professionals

This document provides the fundamental molecular information for 2-Methyl-3-butenenitrile, a clear yellow liquid.[1][2] The data presented is essential for various research and development applications.

Molecular Formula and Weight

The chemical properties of this compound are summarized in the table below. This data is critical for stoichiometric calculations, analytical method development, and chemical synthesis.

| Identifier | Value | Source |

| Molecular Formula | C5H7N | PubChem[1], SIELC Technologies[3], INVISTA[2], Sigma-Aldrich, ChemBK[4] |

| Molecular Weight | 81.12 g/mol | PubChem[1] |

| 81.118 g/mol | SIELC Technologies[3], INVISTA[2], Sigma-Aldrich | |

| CAS Number | 16529-56-9 | PubChem[1], SIELC Technologies[3], INVISTA[2], Sigma-Aldrich, ChemBK[4] |

References

An In-depth Technical Guide to 2-Methyl-3-butenenitrile

This technical guide provides a comprehensive overview of 2-Methyl-3-butenenitrile, including its chemical identity, physicochemical properties, relevant experimental protocols, and key chemical transformations. This document is intended for researchers, scientists, and professionals in the fields of chemistry and drug development.

Chemical Identity

The nomenclature and various identifiers for this compound are crucial for accurate documentation and research.

-

Synonyms: 3-Cyano-1-butene, 1-Methyl-2-propenyl Cyanide, 3-Butenenitrile, 2-methyl-, 3-Cyanobut-1-ene[1][2][4]

Physicochemical Properties

A summary of the key quantitative properties of this compound is presented in the table below. This data is essential for its handling, application in reactions, and for analytical purposes.

| Property | Value | Source |

| Molecular Weight | 81.12 g/mol | [1][2] |

| Appearance | Clear to yellow liquid | [1] |

| Boiling Point | 125 °C (257 °F) | [2] |

| Flash Point | 15 °C (54 °F) | [2] |

| Density | 0.813 g/mL at 20.6 °C (69.1 °F) | [1] |

| Vapor Pressure | 29.5 mmHg at 22.2 °C (72 °F) | [1] |

| Solubility | Soluble in water | [1] |

| Refractive Index | 1.4070 to 1.4110 | [5] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are critical for its practical application in a laboratory setting.

3.1. Synthesis via Alkylation of α-Methylcrotononitrile

A representative protocol for the synthesis of a derivative, 2-Methyl-2-phenylmethyl-3-butenenitrile, illustrates a common synthetic approach involving alkylation.[6]

-

Materials:

-

Benzyl chloride (126.5 g, 1 mole)

-

2-Methyl-2-butenenitrile (81 g, 1 mole)

-

Toluene (100 mL)

-

Tetrabutylammonium (B224687) bromide (10 g)

-

Solid sodium hydroxide (B78521) (40 g, 1 mole)

-

-

Procedure:

-

A 500 mL 4-neck flask is equipped with a stirrer, reflux condenser, dropping funnel, and a water separator.

-

Benzyl chloride, 2-methyl-2-butenenitrile, toluene, and tetrabutylammonium bromide are introduced into the flask.

-

The mixture is heated to reflux.

-

Solid sodium hydroxide is added in portions to the refluxing mixture.

-

The reaction mixture is maintained at reflux for an additional hour.

-

After cooling, the reaction mixture is washed with water until neutral.

-

The organic and aqueous phases are separated.

-

The organic phase is distilled to yield the desired product.[6]

-

3.2. Isomerization of this compound

The isomerization of this compound is a significant industrial reaction, particularly in the synthesis of adiponitrile, a precursor to nylon.[7][8] This process can be catalyzed by various agents, including nickel complexes or inorganic bases.[8][9][10]

-

Catalyst System: Nickel(0) complexes with phosphine (B1218219) ligands are commonly employed.[8] Alternatively, calcium-containing inorganic bases like calcium oxide or calcium hydroxide can be used.[10]

-

General Procedure (Base-Catalyzed):

-

A mixture containing this compound and 3-pentenenitrile (B94367) is charged into a suitable reactor.

-

A calcium-containing inorganic base (e.g., calcium oxide) is added to the nitrile mixture. The molar ratio of the base to the nitrile mixture is typically in the range of 1:5 to 1:15.[10]

-

The reaction mixture is heated to induce isomerization.

-

The reaction progress is monitored by techniques such as gas chromatography (GC) to determine the conversion and selectivity towards the desired 2-methyl-2-butenenitrile isomer.[10]

-

3.3. Analytical Method: High-Performance Liquid Chromatography (HPLC)

The analysis of this compound can be performed using reverse-phase HPLC.[11]

-

Column: Newcrom R1 or a standard C18 column.[11]

-

Mobile Phase: A mixture of acetonitrile (B52724) (MeCN) and water, with a small amount of phosphoric acid. For mass spectrometry (MS) detection, formic acid should be used instead of phosphoric acid.[11]

-

Detection: UV or MS detection can be employed.

-

Application: This method is suitable for purity assessment, impurity profiling, and pharmacokinetic studies.[11]

Chemical Reactivity and Pathways

The isomerization of this compound is a key transformation that can proceed through different pathways, leading to various isomers. This process is of significant industrial importance.

References

- 1. This compound | C5H7N | CID 27909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Dytek® 2M3BN | this compound - Dytek [dytek.invista.com]

- 3. This compound 75.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 4. This compound | 16529-56-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. lookchem.com [lookchem.com]

- 6. prepchem.com [prepchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 2-Butenenitrile, 2-methyl- | 4403-61-6 | Benchchem [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. CN103804227A - Method for synthesizing 2-methyl-2-butenenitrile through direct isomerization of alkene-nitrile mixed liquid - Google Patents [patents.google.com]

- 11. This compound | SIELC Technologies [sielc.com]

An In-depth Technical Guide to 2-Methyl-3-butenenitrile: Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Methyl-3-butenenitrile, a key intermediate in various industrial syntheses. This document is intended for researchers, scientists, and professionals in drug development and other relevant fields who require detailed information on this compound.

Introduction

This compound, also known as 3-cyano-1-butene, is a volatile, flammable liquid with the chemical formula C5H7N. It is a crucial precursor in the production of adiponitrile, which is then used to manufacture Nylon-66.[1] Its reactivity, stemming from the presence of both a nitrile group and a carbon-carbon double bond, makes it a versatile building block in organic synthesis. This guide will delve into its physical and chemical characteristics, supported by experimental data and protocols.

Physical Properties

The physical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and use in various applications.

| Property | Value | Reference |

| Molecular Formula | C5H7N | [2][3] |

| Molecular Weight | 81.12 g/mol | [2][3] |

| Appearance | Clear to yellow liquid | [2][3][4] |

| Boiling Point | 121-125 °C (250-257 °F) | [1][3] |

| Density | 0.811-0.82 g/cm³ | [1][5] |

| Refractive Index | 1.4070 to 1.4110 | [1] |

| Flash Point | 15 °C (54-71 °F) | [1][2][3] |

| Vapor Pressure | 12 mmHg at 20 °C (77 °F) | [3] |

| Water Solubility | 10 to 50 mg/mL at 22 °C (72 °F) | [2] |

| LogP | 1.33208 | [5] |

Chemical Properties and Reactivity

This compound exhibits reactivity characteristic of both nitriles and unsaturated hydrocarbons.

3.1 Reactivity Profile

-

Polymerization: Can polymerize in the presence of metals and some metal compounds.[2][4]

-

Incompatibilities: It is incompatible with strong acids, strong oxidizing agents (like peroxides and epoxides), and bases. Mixing with strong oxidizing acids can lead to violent reactions.[2][4] The combination of bases and nitriles can produce hydrogen cyanide.[2][4]

-

Hydrolysis: Nitriles, such as this compound, are hydrolyzed in both aqueous acid and base to yield carboxylic acids or their salts. These reactions can generate heat.[2][4]

-

Reduction: Nitriles can react vigorously with reducing agents.[2][4]

-

Conversion to Amides: Peroxides can convert nitriles to amides.[2]

3.2 Isomerization

A significant reaction of this compound is its isomerization to 2-methyl-2-butenenitrile and 3-pentenenitrile. This process is a critical step in the industrial synthesis of adiponitrile. The isomerization can be catalyzed by various agents, including nickel-based catalysts and calcium-containing inorganic bases.

Experimental Protocols

Detailed experimental protocols for determining the physical and chemical properties of this compound are crucial for quality control and research. Below are representative methodologies.

4.1 Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A standard method for its determination is distillation.

-

Apparatus: A standard distillation apparatus consisting of a round-bottom flask, a condenser, a thermometer, and a receiving flask.

-

Procedure:

-

Place a sample of this compound in the round-bottom flask along with a few boiling chips.

-

Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation head.

-

Heat the flask gently.

-

Record the temperature at which the liquid is actively boiling and the vapor is condensing and dripping into the receiving flask at a steady rate. This temperature is the boiling point.

-

4.2 Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Typical GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., TM-1701).

-

Carrier Gas: High-purity nitrogen or helium.

-

Injector Temperature: Typically set higher than the highest boiling point of the components (e.g., 473 K).

-

Oven Temperature Program: A temperature gradient is often used to ensure good separation of components with different boiling points.

-

Detector: A Flame Ionization Detector (FID) or a mass spectrometer.

-

-

Procedure:

-

A small volume of the sample is injected into the gas chromatograph.

-

The components are separated based on their volatility and interaction with the stationary phase of the column.

-

The separated components then enter the mass spectrometer, where they are ionized and fragmented.

-

The resulting mass spectrum provides a unique fingerprint for each component, allowing for its identification.

-

The following diagram illustrates a typical workflow for GC-MS analysis.

4.3 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. Both ¹H and ¹³C NMR spectra are available for this compound.

-

Instrumentation: A high-field NMR spectrometer.

-

Sample Preparation: A small amount of the compound is dissolved in a deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: The sample is placed in the spectrometer, and the respective spectra (¹H, ¹³C) are acquired.

-

Analysis: The chemical shifts, integration, and coupling patterns in the spectra provide detailed information about the connectivity and chemical environment of the atoms in the molecule.

Synthesis and Applications

This compound is a key intermediate in the synthesis of various commercially important chemicals.

5.1 Synthesis of 2-Methyl-2-butenenitrile

As mentioned, this compound can be isomerized to 2-methyl-2-butenenitrile. A patented method describes the use of a calcium-containing inorganic base as a catalyst for this reaction.

5.2 Applications

The primary application of this compound is as an intermediate in the production of adiponitrile. It also finds use in the synthesis of other organic compounds and as a component in various chemical formulations.

Safety and Handling

This compound is a highly flammable and toxic liquid.[2][6]

-

GHS Hazard Statements:

-

Precautions for Safe Handling:

-

Keep away from heat, sparks, open flames, and hot surfaces.[6]

-

Use only non-sparking tools.[6]

-

Take precautionary measures against static discharge.[6]

-

Wear protective gloves, protective clothing, eye protection, and face protection.[6]

-

Avoid breathing vapors or mist.[7]

-

Use only outdoors or in a well-ventilated area.[6]

-

-

Storage:

This technical guide provides a foundational understanding of the physical and chemical properties of this compound. For more specific applications or in-depth studies, consulting the primary literature is recommended.

References

- 1. mdpi.com [mdpi.com]

- 2. 2-Butenenitrile, 2-methyl- | 4403-61-6 | Benchchem [benchchem.com]

- 3. This compound(16529-56-9) 1H NMR spectrum [chemicalbook.com]

- 4. prepchem.com [prepchem.com]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound|lookchem [lookchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. CN103804227A - Method for synthesizing 2-methyl-2-butenenitrile through direct isomerization of alkene-nitrile mixed liquid - Google Patents [patents.google.com]

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 2-Methyl-3-butenenitrile

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy data for 2-Methyl-3-butenenitrile. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document outlines the expected vibrational modes, a detailed experimental protocol for spectral acquisition, and a logical workflow for the analysis.

Infrared Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |

| ~3080 | Medium | =C-H Stretch | Alkene |

| ~2975 | Medium-Strong | C-H Asymmetric Stretch | Methyl (CH₃) |

| ~2885 | Medium | C-H Symmetric Stretch | Methyl (CH₃) |

| ~2250 | Medium | C≡N Stretch | Nitrile |

| ~1645 | Medium-Weak | C=C Stretch | Alkene |

| ~1455 | Medium | C-H Asymmetric Bend | Methyl (CH₃) |

| ~1380 | Medium | C-H Symmetric Bend | Methyl (CH₃) |

| ~995 and ~920 | Strong | =C-H Out-of-Plane Bending (Wag) | Vinyl Group (-CH=CH₂) |

Experimental Protocol for FT-IR Analysis

The following protocol details the methodology for obtaining a high-quality Fourier-Transform Infrared (FT-IR) spectrum of this compound, a volatile liquid, using the neat liquid film (between salts) transmission method.

2.1. Objective: To record the infrared spectrum of neat this compound in the mid-infrared region (4000-400 cm⁻¹).

2.2. Materials and Equipment:

-

Fourier-Transform Infrared (FT-IR) Spectrometer

-

Demountable liquid transmission cell with infrared-transparent salt plates (e.g., NaCl or KBr)

-

Pasteur pipette or syringe

-

This compound (CAS 16529-56-9), analytical grade

-

Volatile solvent for cleaning (e.g., spectroscopic grade hexane (B92381) or acetone)

-

Lens tissue

-

Fume hood

-

Appropriate Personal Protective Equipment (PPE): safety goggles, nitrile gloves, lab coat.

2.3. Procedure:

2.3.1. Instrument Preparation:

-

Ensure the FT-IR spectrometer is powered on and has completed its initialization sequence.

-

Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

-

Perform a background scan to record the spectrum of the empty sample compartment. This will be subtracted from the sample spectrum.

2.3.2. Sample Preparation (Liquid Film Method):

-

Clean the salt plates thoroughly with a volatile solvent and lens tissue in a fume hood. Avoid contact with water as the salt plates are hygroscopic.

-

Handle the salt plates by their edges to prevent contamination from fingerprints.

-

Place one salt plate in the demountable cell holder.

-

Using a clean Pasteur pipette, place a single small drop of this compound onto the center of the salt plate.

-

Carefully place the second salt plate on top of the first, spreading the liquid into a thin, uniform film.

-

Assemble the demountable cell, ensuring it is securely fastened.

2.3.3. Spectral Acquisition:

-

Place the assembled cell into the sample holder of the FT-IR spectrometer.

-

Acquire the infrared spectrum. Typical acquisition parameters include:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 (co-added to improve signal-to-noise ratio)

-

-

The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

2.3.4. Post-Measurement:

-

Remove the cell from the spectrometer.

-

Disassemble the cell in a fume hood and clean the salt plates immediately with a volatile solvent and lens tissue.

-

Store the clean, dry salt plates in a desiccator to prevent damage from atmospheric moisture.

2.4. Data Processing and Analysis:

-

The resulting spectrum should be baseline-corrected if necessary.

-

Identify and label the major absorption peaks.

-

Correlate the observed peak frequencies with the expected vibrational modes of the functional groups in this compound.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the infrared analysis of a liquid sample such as this compound.

An In-depth Technical Guide to the Mass Spectrometry Analysis of 2-Methyl-3-butenenitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry (MS) analysis of 2-Methyl-3-butenenitrile (C₅H₇N), a significant intermediate in industrial chemistry. This document outlines typical experimental protocols, presents key quantitative mass spectral data, and elucidates a plausible fragmentation pathway based on established principles of mass spectrometry.

Introduction

This compound is a volatile, unsaturated nitrile that plays a role in various chemical syntheses. Its accurate identification and characterization are crucial for process monitoring, quality control, and safety. Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), serves as a powerful analytical tool for this purpose, offering high sensitivity and structural elucidation capabilities. This guide details the expected outcomes and methodologies for the MS analysis of this compound.

Quantitative Mass Spectral Data

The electron ionization (EI) mass spectrum of this compound is characterized by several key fragment ions. The quantitative data from two distinct NIST library entries are summarized below, showcasing the relative abundances of the most significant ions.[1]

Table 1: NIST Mass Spectrometry Data Center - Library Entry 1 (NIST Number: 341337) [1]

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Proposed Ion |

| 54 | Base Peak | [C₄H₆]⁺ |

| 81 | High | [C₅H₇N]⁺ (Molecular Ion) |

| 41 | High | [C₃H₅]⁺ |

Table 2: NIST Mass Spectrometry Data Center - Library Entry 2 (NIST Number: 433) [1]

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Proposed Ion |

| 41 | Base Peak | [C₃H₅]⁺ |

| 66 | High | [C₄H₄N]⁺ |

| 27 | High | [C₂H₃]⁺ |

Note: The variation in base peaks and relative intensities between the two library entries may be attributed to differences in instrumentation and analytical conditions.

Experimental Protocols

A typical GC-MS protocol for the analysis of this compound is outlined below. This protocol is a composite based on common practices for the analysis of volatile organic nitriles.

3.1. Sample Preparation

Due to its volatile nature, this compound is typically diluted in a suitable organic solvent, such as dichloromethane (B109758) or acetonitrile, prior to injection. The concentration should be adjusted to fall within the linear dynamic range of the mass spectrometer.

3.2. Gas Chromatography (GC) Conditions

A set of typical GC parameters for the separation of this compound from a mixture is provided in Table 3. These conditions can be optimized for specific analytical needs.

Table 3: Gas Chromatography Parameters

| Parameter | Value |

| Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Flow Rate | 1.0 - 1.5 mL/min |

| Inlet Temperature | 250 °C |

| Injection Mode | Split (e.g., 50:1) or Splitless |

| Injection Volume | 1 µL |

| Oven Program | Initial temperature of 40 °C, hold for 2 min, ramp at 10 °C/min to 200 °C, hold for 5 min |

3.3. Mass Spectrometry (MS) Conditions

The following MS parameters are typical for electron ionization analysis.

Table 4: Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Electron Ionization (EI) |

| Electron Energy | 70 eV |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Mass Range | m/z 25 - 200 |

| Scan Rate | 2 scans/sec |

Below is a graphical representation of the experimental workflow.

Fragmentation Pathway

The fragmentation of this compound upon electron ionization can be rationalized through several key pathways, leading to the major observed ions. The molecular ion ([C₅H₇N]⁺˙) is observed at m/z 81.

A plausible fragmentation pathway is illustrated below:

Explanation of Key Fragmentations:

-

m/z 81 (Molecular Ion): The intact molecule after the loss of one electron.

-

Loss of a Hydrogen Radical (to m/z 80): A common fragmentation for many organic molecules, leading to the [M-H]⁺ ion.

-

Loss of a Methyl Radical (to m/z 66): Alpha-cleavage involving the loss of the methyl group adjacent to the nitrile functionality is a favorable pathway, resulting in a stable cation.

-

Loss of Hydrogen Cyanide (to m/z 54): The elimination of a neutral HCN molecule is a characteristic fragmentation for nitriles. The resulting C₄H₆⁺ ion is likely a stable cyclic or conjugated structure.

-

Formation of the Allyl Cation (m/z 41): This highly stable cation can be formed through various pathways, including the fragmentation of the C₄H₆⁺ ion. Its high abundance in one of the NIST spectra suggests it is a very favorable product ion.

-

Formation of m/z 27: Further fragmentation of the allyl cation can lead to the formation of the vinyl cation.

Conclusion

The mass spectrometry analysis of this compound by GC-MS provides a robust method for its identification and characterization. The molecule exhibits a clear molecular ion and a predictable fragmentation pattern dominated by the loss of small neutral species and the formation of stable carbocations. The quantitative data and experimental protocols presented in this guide serve as a valuable resource for researchers and professionals working with this compound, enabling them to develop and validate analytical methods for its detection and quantification.

References

Technical Guide: Physicochemical Properties of 2-Methyl-3-butenenitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of 2-Methyl-3-butenenitrile, a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals. The document outlines its boiling point and density, provides detailed experimental protocols for their determination, and illustrates a key chemical transformation.

Core Physicochemical Data

This compound is a clear, colorless to pale yellow liquid.[1][2] Its key physical properties are summarized below.

| Property | Value | Source |

| Boiling Point | 124-125 °C | [1][3][4][5][6] |

| 121-145 °C (Boiling Range) | [3] | |

| 104-105 °C | [7] | |

| 121 °C | [8] | |

| Density | 0.82 g/mL (at 20°C) | [1][4][5][6] |

| 0.813 g/mL (at 20.6°C) | [2] | |

| 0.80 g/mL (Specific Gravity at 25°C) | [3] | |

| 0.805 g/cm³ (at 20°C) | [7] | |

| 0.811 g/cm³ | [8] |

Experimental Protocols

Accurate determination of boiling point and density is crucial for the handling, reaction setup, and purification of this compound. The following are detailed standard laboratory protocols for these measurements.

Determination of Boiling Point (Capillary Method)

This method is suitable for small quantities of liquid and is based on the principle that the boiling point is the temperature at which the vapor pressure of the liquid equals the external atmospheric pressure.

Apparatus:

-

Thiele tube or oil bath

-

Thermometer

-

Capillary tube (sealed at one end)

-

Small test tube (fusion tube)

-

Heating source (e.g., Bunsen burner or hot plate)

-

Liquid paraffin (B1166041) or other suitable heating oil

Procedure:

-

Fill the small test tube with the this compound sample to a depth of about 2-3 cm.

-

Place the capillary tube, with its sealed end uppermost, into the test tube containing the liquid.

-

Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Clamp the thermometer and test tube assembly in the Thiele tube or oil bath, making sure the heat-transfer liquid is above the level of the sample but below the opening of the test tube.

-

Heat the side arm of the Thiele tube or the oil bath gently and evenly.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a rapid and continuous stream of bubbles is observed.

-

Turn off the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[8] Record this temperature.

Determination of Density (Pycnometer or Graduated Cylinder Method)

This protocol outlines the determination of density by measuring the mass of a known volume of the liquid.

Apparatus:

-

Pycnometer (for high accuracy) or a graduated cylinder

-

Analytical balance

-

Thermometer

Procedure:

-

Ensure the pycnometer or graduated cylinder is clean and dry.

-

Measure and record the mass of the empty container using an analytical balance.

-

Fill the container with a known volume of this compound. If using a graduated cylinder, read the volume from the bottom of the meniscus.

-

Measure and record the mass of the container with the liquid.

-

Measure and record the temperature of the liquid.

-

Calculate the mass of the liquid by subtracting the mass of the empty container from the mass of the filled container.

-

Calculate the density using the formula: Density = Mass / Volume .

Logical Workflow: Isomerization of this compound

This compound can undergo isomerization to form its more thermodynamically stable isomer, 2-methyl-2-butenenitrile. This reaction is of industrial importance and is often catalyzed by a base or a metal complex. The following diagram illustrates this chemical transformation.

Caption: Isomerization of this compound.

References

- 1. Video: Preparation of Nitriles [jove.com]

- 2. 20.7 Chemistry of Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. phillysim.org [phillysim.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Preparation of Nitriles - Chemistry Steps [chemistrysteps.com]

- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]

Solubility Profile of 2-Methyl-3-butenenitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Methyl-3-butenenitrile (CAS No. 16529-56-9), a key intermediate in various chemical syntheses. Understanding the solubility of this compound is crucial for its application in reaction chemistry, process design, and formulation development. This document compiles available quantitative and qualitative solubility data, outlines detailed experimental protocols for solubility determination, and presents logical workflows and influencing factors through visual diagrams.

Core Topic: Solubility of this compound

This compound is a clear, yellow, and highly flammable liquid.[1][2] Its molecular structure, containing both a polar nitrile group and a nonpolar butenyl group, results in a nuanced solubility profile across different solvent classes.

Quantitative and Qualitative Solubility Data

The following table summarizes the known solubility of this compound in various solvents. While quantitative data is limited in publicly available literature, qualitative assessments provide valuable guidance for solvent selection.

| Solvent | Chemical Formula | Type | Solubility | Temperature | Citation |

| Water | H₂O | Polar Protic | 10 to 50 mg/mL | 72 °F (22.2 °C) | [1] |

| Water | H₂O | Polar Protic | Slightly soluble | Not Specified | [3][4][5][6][7] |

| Acetone | C₃H₆O | Polar Aprotic | Soluble | Not Specified | [6][8] |

| Ethanol | C₂H₅OH | Polar Protic | Soluble | Not Specified | [6][8] |

Note: The term "soluble" indicates that the substance mixes completely with the solvent to form a homogeneous solution. "Slightly soluble" suggests limited dissolution. For precise applications, experimental determination of quantitative solubility is recommended.

Experimental Protocols for Solubility Determination

A precise understanding of solubility often requires experimental determination. The following is a generalized protocol based on the common "shake-flask" method, which can be adapted for this compound.

Principle

This method involves creating a saturated solution of the solute (this compound) in a given solvent by allowing the mixture to reach equilibrium. The concentration of the dissolved solute in the supernatant is then determined using an appropriate analytical technique.

Materials and Equipment

-

Solute: this compound (of known purity)

-

Solvents: High-purity solvents of interest

-

Apparatus:

-

Analytical balance

-

Vials with screw caps (B75204) and PTFE septa

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument (e.g., Gas Chromatograph with a suitable detector like FID, or HPLC-UV)

-

Procedure

-

Preparation of Supersaturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the solvent. The excess solid ensures that saturation is reached.

-

Seal the vials tightly to prevent the evaporation of the volatile nitrile and solvent.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker.

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be carefully controlled and recorded.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to let the undissolved solute settle.

-

For finer separation, centrifuge the vials at a controlled temperature.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot using a syringe filter into a pre-weighed volumetric flask to remove any remaining undissolved micro-particles.

-

Dilute the filtered sample to a known volume with the same solvent.

-

-

Quantification:

-

Analyze the diluted sample using a pre-calibrated analytical method (e.g., GC-FID) to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/100g of solvent, or mol/L.

-

Visualizing Methodologies and Relationships

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of solubility.

References

- 1. This compound | C5H7N | CID 27909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. 3-Butenonitrile, 2-methyl- [chembk.com]

- 4. This compound CAS#: 16529-56-9 [chemicalbook.com]

- 5. gelest.com [gelest.com]

- 6. This compound | 16529-56-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. nj-finechem.com [nj-finechem.com]

- 8. This compound | 16529-56-9 | TCI AMERICA [tcichemicals.com]

An In-depth Technical Guide to the Safety of 2-Methyl-3-butenenitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety information for 2-Methyl-3-butenenitrile (CAS No: 16529-56-9), a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.[1][2][3] Due to its hazardous properties, a thorough understanding of its safety data is critical for professionals handling this compound. This document summarizes key data from its Safety Data Sheet (SDS), presenting it in an accessible format for laboratory and development settings.

Identification and Physicochemical Properties

This compound is also known by synonyms such as 3-Cyano-1-butene, 1-Methyl-2-propenyl Cyanide, and Vinylacetonitrile.[1][4] It is a clear, colorless to yellow liquid with a pungent odor.[2][5][6] A summary of its key physical and chemical properties is presented below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₅H₇N | [1][2][4][5] |

| Molecular Weight | 81.12 g/mol | [2][5][7] |

| Appearance | Clear colorless to yellow liquid | [2][3][5] |

| Boiling Point | 124-125 °C | [2][3][8] |

| Flash Point | 15 °C (54 °F) (Closed Cup) | [2][8] |

| Density | 0.805 - 0.82 g/cm³ at 20 °C | [5][6][8] |

| Vapor Pressure | 12 mmHg (13.3 hPa) at 20 °C | [2][6] |

| Solubility in Water | Slightly soluble (10-50 mg/mL) | [5][6][8] |

| Melting Point | -70 °C | [6] |

| Refractive Index | 1.4070 - 1.4110 | [8] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System (GHS). It is highly flammable and acutely toxic via oral, dermal, and inhalation routes.[1][4] The primary hazards are summarized in the table below.

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement Code | Hazard Statement Description |

| Flammable Liquids | 2 | H225 | Highly flammable liquid and vapor.[1][4] |

| Acute Toxicity (Oral) | 3 | H301 | Toxic if swallowed.[1][4] |

| Acute Toxicity (Dermal) | 3 | H311 | Toxic in contact with skin.[1][4] |

| Acute Toxicity (Inhalation) | 3 | H331 | Toxic if inhaled.[1][4] |

Hazard Pictograms:

(Illustrative pictograms for Flammable and Toxic hazards)

The logical flow from substance identification to precautionary actions is visualized in the diagram below.

Caption: Logical flow from hazard classification to response.

Toxicological Information

Exposure to this compound can cause severe health effects. It is toxic if it enters the body through ingestion, skin contact, or inhalation.[1]

-

Acute Effects:

-

Inhalation: May cause irritation to the respiratory tract. Toxic if inhaled.[1]

-

Skin Contact: Toxic in contact with skin. May cause skin irritation. Skin permeation can occur in amounts that produce systemic toxicity.[1]

-

Eye Contact: May cause eye irritation.[1]

-

Ingestion: Toxic if swallowed. Ingesting even a small quantity can result in serious health hazards.[1]

-

-

Chronic Effects: Nitriles can be metabolized in the body to cyanide.[1] Symptoms of cyanide exposure are severe and include rapid respiration, headache, a drop in blood pressure, vomiting, loss of consciousness, and potentially death.[1]

Experimental Protocols

The Safety Data Sheets reviewed for this guide summarize the results of safety testing but do not provide detailed experimental protocols. The classifications are typically derived from standardized methodologies established by regulatory bodies like the OECD (Organisation for Economic Co-operation and Development).

-

Flash Point Determination: The flash point is determined using a standardized apparatus, such as a Pensky-Martens or Tag Closed Cup tester. The procedure involves heating the liquid at a controlled rate and introducing an ignition source at regular intervals to determine the lowest temperature at which the vapors will ignite.

-

Acute Toxicity Testing (General Principles): The GHS Category 3 classification is based on animal toxicity studies (typically rats or rabbits) that determine the Lethal Dose (LD50) for oral and dermal exposure, and the Lethal Concentration (LC50) for inhalation exposure. While specific values were not available in the reviewed documents, a Category 3 classification corresponds to LD50 values between 50 and 300 mg/kg for oral exposure, 200 and 1000 mg/kg for dermal exposure, and LC50 values (vapor) between 2.0 and 10.0 mg/L.

Emergency and First-Aid Procedures

Immediate action is required in case of exposure. Always have emergency eye wash stations and safety showers readily available.[1]

-

Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. Immediately call a poison center or physician.[1][4]

-

Skin Contact: Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water. Immediately call a poison center or physician.[1][4]

-

Eye Contact: Immediately flush eyes thoroughly with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1]

-

Ingestion: Rinse mouth. Never give anything by mouth to an unconscious person. Immediately call a poison center or physician.[1][4]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, carbon dioxide, or dry chemical.[1]

-

Unsuitable Extinguishing Media: One source advises against using a direct water jet as it may scatter and spread the fire.[4]

-

Specific Hazards: This is a highly flammable liquid whose vapors can form explosive mixtures with air.[1] Fire will produce irritating, corrosive, and/or toxic gases.[9]

-

Protective Actions: Firefighters should use standard protective equipment, including a self-contained breathing apparatus (SCBA). Use a water spray to cool exposed containers.[1]

Handling, Storage, and Spill Management

-

Precautions for Safe Handling:

-

Avoid all contact with eyes, skin, and clothing, and do not breathe vapors or mist.[1]

-

Work in a well-ventilated area or under an engineering control such as a fume hood.[1][4]

-

Keep away from all sources of ignition, including heat, sparks, and open flames.[1]

-

Use non-sparking tools and explosion-proof electrical equipment.[1][4]

-

Ground and bond containers during material transfer to prevent static discharge.[1]

-

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Chemical safety goggles. Contact lenses should not be worn.[1]

-

Hand Protection: Neoprene or nitrile rubber gloves.[1]

-

Skin Protection: Wear suitable protective clothing to prevent skin contact.[1]

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-certified respirator with an organic vapor/amine gas cartridge.[1]

-

-

Conditions for Safe Storage:

-

Accidental Release Measures:

-

Eliminate all ignition sources immediately.[1]

-

Evacuate personnel from the area.[1]

-

Wear appropriate PPE.[1]

-

Contain the spill with dikes or inert absorbent material. Collect the material using non-sparking tools and place it in a suitable container for disposal.[1]

-

Prevent the spill from entering sewers or public waterways.[1]

-

-

Disposal:

References

- 1. gelest.com [gelest.com]

- 2. Dytek® 2M3BN | this compound - Dytek [dytek.invista.com]

- 3. This compound [myskinrecipes.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. This compound | C5H7N | CID 27909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. nj-finechem.com [nj-finechem.com]

- 7. This compound - Safety Data Sheet [chemicalbook.com]

- 8. This compound CAS#: 16529-56-9 [chemicalbook.com]

- 9. chemicalbook.com [chemicalbook.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Methyl-3-butenenitrile from Isoprene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 2-methyl-3-butenenitrile via the nickel-catalyzed hydrocyanation of isoprene (B109036). The synthesis is a crucial process for the formation of branched-chain nitriles, which are valuable intermediates in the synthesis of various organic molecules, including pharmaceuticals and specialty chemicals. This protocol is based on the well-established principles of the hydrocyanation of conjugated dienes, analogous to the industrial DuPont process for adiponitrile (B1665535) synthesis from butadiene.[1][2] Due to the extreme toxicity of hydrogen cyanide (HCN), this document also discusses safer, alternative methods using HCN surrogates.

Introduction

The synthesis of this compound from isoprene is achieved through a nickel-catalyzed hydrocyanation reaction. This process involves the addition of a hydrogen atom and a cyanide group across one of the double bonds of the isoprene molecule. The reaction is of significant interest as it provides a direct route to functionalized C5 nitrile compounds.

The hydrocyanation of conjugated dienes like isoprene typically yields a mixture of regioisomeric unsaturated nitriles. For isoprene (2-methyl-1,3-butadiene), the addition of HCN can result in several products, with this compound being a key branched isomer. The regioselectivity of the reaction is highly dependent on the catalyst system, particularly the choice of phosphite (B83602) ligands.

Safety Warning: Hydrogen cyanide is an extremely toxic and volatile liquid. All manipulations involving HCN must be carried out in a certified fume hood with appropriate personal protective equipment (PPE) and emergency preparedness. Alternative, safer protocols using HCN surrogates are strongly recommended for laboratory-scale synthesis.

Reaction Mechanism

The nickel-catalyzed hydrocyanation of isoprene proceeds through a well-established catalytic cycle involving a low-valent nickel complex. The key steps are as follows:

-

Oxidative Addition: Hydrogen cyanide adds to a low-valent nickel(0) complex, typically coordinated with phosphite ligands, to form a hydrido-cyanido-nickel(II) species.

-

Olefin Coordination: The isoprene molecule coordinates to the nickel center.

-

Migratory Insertion: The coordinated isoprene inserts into the nickel-hydride bond, forming a π-allyl nickel intermediate. The regioselectivity of this step determines the final product distribution.

-

Reductive Elimination: The cycle is completed by the reductive elimination of the nitrile product, which regenerates the nickel(0) catalyst. This step is often rate-limiting.

Lewis acids can be employed as co-catalysts to accelerate the rate of reductive elimination and improve overall reaction efficiency.

Experimental Protocols

The following protocols describe the synthesis of this compound from isoprene. Protocol A outlines the direct hydrocyanation using hydrogen cyanide, while Protocol B describes a safer alternative using a transfer hydrocyanation agent.

Protocol A: Direct Hydrocyanation with Hydrogen Cyanide (Analogous to Butadiene Hydrocyanation)

Materials:

-

Isoprene (freshly distilled)

-

Hydrogen Cyanide (HCN)

-

Bis(1,5-cyclooctadiene)nickel(0) (B103923) [Ni(cod)₂]

-

Tris(p-tolyl)phosphite [P(O-p-tolyl)₃]

-

Lewis acid co-catalyst (e.g., Zinc Chloride, ZnCl₂) (optional)

-

Anhydrous toluene (B28343) (solvent)

-

Nitrogen or Argon gas (for inert atmosphere)

-

Standard Schlenk line and glassware

Procedure:

-

Catalyst Preparation: In a glovebox or under a strict inert atmosphere, charge a Schlenk flask with bis(1,5-cyclooctadiene)nickel(0) (e.g., 0.1 mol%) and the phosphite ligand (e.g., 0.4 mol%). Add anhydrous toluene and stir the mixture at room temperature for 30 minutes to form the active catalyst complex.

-

Reaction Setup: Transfer the catalyst solution to a high-pressure reactor equipped with a stirrer, thermocouple, and inlet/outlet valves. Purge the reactor thoroughly with nitrogen or argon.

-

Addition of Reactants: Add freshly distilled isoprene to the reactor. Seal the reactor and begin stirring.

-

Reaction Conditions: Pressurize the reactor with nitrogen or argon to the desired pressure (e.g., 5-20 bar). Heat the reaction mixture to the desired temperature (e.g., 80-130°C).[3]

-

HCN Addition: Carefully add hydrogen cyanide to the reactor. The HCN can be added in one portion or fed continuously over a set period. EXTREME CAUTION IS REQUIRED.

-

Reaction Monitoring: Monitor the reaction progress by taking aliquots (using a safe sampling system) and analyzing them by gas chromatography (GC) to determine the conversion of isoprene and the formation of nitrile isomers.

-

Work-up and Purification:

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the excess pressure in a safe manner.

-

Transfer the reaction mixture to a distillation apparatus.

-

Perform fractional distillation under reduced pressure to separate the unreacted isoprene, the solvent, and the different nitrile isomers. The boiling point of this compound is approximately 125°C.[4]

-

Protocol B: Transfer Hydrocyanation using Acetone (B3395972) Cyanohydrin

Materials:

-

Isoprene (freshly distilled)

-

Acetone cyanohydrin (HCN surrogate)

-

Bis(1,5-cyclooctadiene)nickel(0) [Ni(cod)₂]

-

Bidentate phosphine (B1218219) ligand (e.g., triptycene-based diphosphine)[1]

-

Anhydrous dioxane (solvent)

-

Nitrogen or Argon gas (for inert atmosphere)

-

Standard Schlenk line and glassware

Procedure:

-

Catalyst Preparation: In a glovebox, charge a Schlenk flask with Ni(cod)₂ (e.g., 1 mol%) and the bidentate phosphine ligand (e.g., 1 mol%). Add anhydrous dioxane and stir to form the catalyst complex.

-

Reaction Setup: In a separate Schlenk flask, add freshly distilled isoprene and acetone cyanohydrin.

-

Reaction Initiation: Transfer the catalyst solution to the flask containing the isoprene and acetone cyanohydrin under an inert atmosphere.

-

Reaction Conditions: Heat the reaction mixture to a temperature of around 90°C with stirring.[1]

-

Reaction Monitoring: Monitor the reaction by GC to follow the formation of the nitrile products.

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

The product mixture can be purified by fractional distillation under reduced pressure to isolate this compound.

-

Data Presentation

The following tables summarize typical reaction parameters and outcomes for the hydrocyanation of conjugated dienes, which are indicative of the expected results for isoprene.

Table 1: Typical Reaction Conditions for Hydrocyanation of Conjugated Dienes

| Parameter | Condition | Reference |

| Catalyst | Ni(0) with phosphite/phosphine ligands | [1][3][5] |

| Reactants | Diene, HCN or HCN surrogate | [1][6] |

| Solvent | Toluene, Dioxane, or neat | [1] |

| Temperature | 80 - 130 °C | [3] |

| Pressure | 5 - 20 bar (for direct HCN) | [3] |

| Catalyst Loading | 0.1 - 1 mol% | [7] |

Table 2: Product Distribution in the Hydrocyanation of Butadiene

| Ligand Type | This compound (Branched) | 3-Pentenenitrile (B94367) (Linear) | Reference |

| Monodentate Phosphite | ~30% | ~70% | [2] |

| Bidentate Phosphine | Lower proportion | Higher proportion (up to 98%) | [1] |

Visualizations

Reaction Scheme

Caption: Overall reaction for the synthesis of this compound.

Experimental Workflow

Caption: General workflow for the synthesis and purification of this compound.

Conclusion

The nickel-catalyzed hydrocyanation of isoprene provides a viable route for the synthesis of this compound. The regioselectivity of the reaction can be influenced by the choice of ligands, with bidentate phosphine ligands generally favoring the formation of linear nitriles from conjugated dienes. For laboratory-scale synthesis, the use of HCN surrogates is highly recommended to mitigate the significant safety risks associated with hydrogen cyanide. The purification of the desired product from the isomeric mixture is typically achieved by fractional distillation. The protocols and data presented herein serve as a comprehensive guide for researchers in the fields of organic synthesis and drug development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. US7709673B2 - Process for making 3-pentenenitrile by hydrocyanation of butadiene - Google Patents [patents.google.com]

- 4. This compound | C5H7N | CID 27909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ligand development in the Ni-catalyzed hydrocyanation of alkenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. US3496215A - Hydrocyanation of olefins using selected nickel phosphite catalysts - Google Patents [patents.google.com]

- 7. moodle2.units.it [moodle2.units.it]

Application Notes and Protocols for the Nickel-Catalyzed Hydrocyanation of Butadiene to 2-Methyl-3-butenenitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

The nickel-catalyzed hydrocyanation of butadiene is a cornerstone of industrial organic synthesis, most notably as the initial and crucial step in the DuPont process for the production of adiponitrile, a key precursor to Nylon-6,6. This reaction involves the addition of hydrogen cyanide (HCN) across one of the double bonds of 1,3-butadiene, catalyzed by a nickel(0) complex. The reaction typically yields a mixture of two isomeric products: the branched 2-methyl-3-butenenitrile (2M3BN) and the linear 3-pentenenitrile (B94367) (3PN). While the industrial process is geared towards maximizing the production of the linear isomer (which is subsequently converted to adiponitrile), the selective synthesis of the branched isomer, 2M3BN, is also of significant interest as a versatile chemical intermediate.

The regioselectivity of the hydrocyanation is highly dependent on the nature of the phosphorus-based ligands attached to the nickel catalyst. Generally, monodentate phosphite (B83602) ligands favor the formation of the branched product, 2M3BN, whereas bidentate phosphine (B1218219) or phosphite ligands tend to yield higher proportions of the linear 3PN. This document provides detailed application notes and experimental protocols for the laboratory-scale synthesis of this compound, focusing on catalyst systems that favor its formation.

Reaction Mechanism and Signaling Pathway

The catalytic cycle for the nickel-catalyzed hydrocyanation of butadiene is a well-studied process. The reaction commences with the oxidative addition of HCN to a low-valent nickel(0) complex, forming a hydrido nickel(II) cyanide species. This is followed by the coordination of a butadiene molecule. Subsequently, migratory insertion of the butadiene into the nickel-hydride bond occurs, generating a nickel-allyl intermediate. The regioselectivity of the reaction is determined at this stage. The final step is the reductive elimination of the nitrile product (either 2M3BN or 3PN), which regenerates the nickel(0) catalyst, allowing the cycle to continue. Lewis acids are known to accelerate the rate-limiting reductive elimination step.

Application Notes and Protocols: 2-Methyl-3-butenenitrile as a Versatile Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-3-butenenitrile (2M3BN), also known as 3-cyano-1-butene, is a branched, unsaturated liquid nitrile that serves as a crucial building block in organic synthesis.[1][2] Its unique structure, featuring both a nitrile group and a non-conjugated double bond, allows for a variety of chemical transformations, making it a valuable intermediate in the production of pharmaceuticals, agrochemicals, dyes, flavors, and fragrances.[1][2][3] This document provides detailed application notes, experimental protocols, and visualizations for the use of this compound as a chemical intermediate.

Physicochemical Properties and Data

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₅H₇N | [4] |

| Molecular Weight | 81.12 g/mol | [4] |

| Appearance | Clear to yellow liquid | [1][5] |

| Boiling Point | 121-125 °C | [1][5] |

| Density | 0.811 - 0.82 g/mL | [3][5] |

| Flash Point | 15 °C | [1][5] |

| Solubility | Slightly soluble in water | [5] |

| CAS Number | 16529-56-9 | [4] |

Key Synthetic Applications and Protocols

This compound is a versatile precursor for a range of valuable molecules. The following sections detail its application in key synthetic transformations.

Isomerization to 2-Methyl-2-butenenitrile

The isomerization of this compound to its more stable, conjugated isomer, 2-methyl-2-butenenitrile (2M2BN), is an industrially significant reaction. 2M2BN is an important intermediate in various chemical syntheses.[6][7]

Quantitative Data for Isomerization:

| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Conversion Rate (%) | Selectivity (%) | Reference |

| Calcium-containing inorganic base | None | 120 - 160 | 6 - 12 | >95 | >95 | [7] |

Experimental Protocol: Base-Catalyzed Isomerization

This protocol is adapted from a patented method for the direct isomerization of a mixture containing this compound.[7]

Materials:

-

Alkene-nitrile mixed liquid containing this compound (2M3BN) and 3-pentenenitrile (B94367) (3PN)

-

Calcium oxide (CaO) as the catalyst

-

Reaction vessel equipped with a stirrer, heating mantle, and condenser

Procedure:

-

Charge the reaction vessel with the alkene-nitrile mixed liquid.

-

Add calcium oxide to the mixture. The molar ratio of the calcium-containing inorganic base to the alkene-nitrile mixed solution should be in the range of 1:5 to 1:15.[7]

-

Heat the reaction mixture to a temperature between 120 °C and 160 °C under a pressure of 0.1 to 0.2 MPa.[7]

-

Maintain the reaction at this temperature for 6 to 12 hours with constant stirring.[7]

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to recover the solid calcium oxide catalyst, which can be recycled.[7]

-

The resulting liquid product, rich in 2-methyl-2-butenenitrile, can be purified by distillation.

Workflow for Isomerization:

Caption: Workflow for the isomerization of this compound.

Synthesis of 2-Methyl-2-phenylmethyl-3-butenenitrile

This compound can undergo alkylation reactions. An example is the synthesis of 2-methyl-2-phenylmethyl-3-butenenitrile using benzyl (B1604629) chloride.

Quantitative Data for Phenylmethylation:

| Reactants | Catalyst | Solvent | Temperature | Yield (%) | Reference |

| This compound, Benzyl chloride, NaOH | Tetrabutylammonium (B224687) bromide | Toluene | Reflux | 61 | [8] |

Experimental Protocol: Synthesis of 2-Methyl-2-phenylmethyl-3-butenenitrile

This protocol is based on a literature procedure.[8]

Materials:

-

Benzyl chloride (126.5 g, 1 mole)

-

This compound (81 g, 1 mole)

-

Toluene (100 ml)

-

Tetrabutylammonium bromide (10 g)

-

Solid sodium hydroxide (B78521) (40 g, 1 mole)

-

500 ml 4-neck flask equipped with a stirrer, reflux condenser, dropping funnel, and water separator

Procedure:

-

To the 4-neck flask, add benzyl chloride, this compound, toluene, and tetrabutylammonium bromide.

-

Heat the mixture to reflux.

-

Add the solid sodium hydroxide in portions to the refluxing mixture.

-

After the addition is complete, maintain the reaction at reflux for an additional hour.

-

Cool the reaction mixture and wash it with water until neutral.

-

Separate the organic phase and purify the product by distillation. The yield of the desired product is approximately 103.5 g (61%).[8]

Workflow for Phenylmethylation:

Caption: Workflow for the synthesis of 2-Methyl-2-phenylmethyl-3-butenenitrile.

Application in Agrochemicals: Synthesis of Pyrethroid Precursors